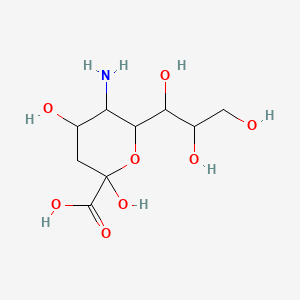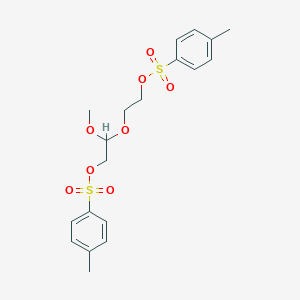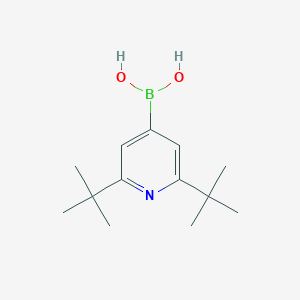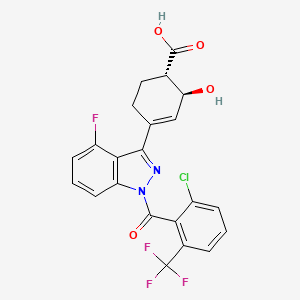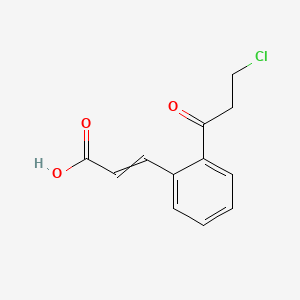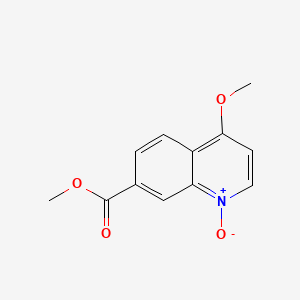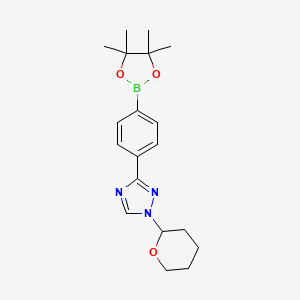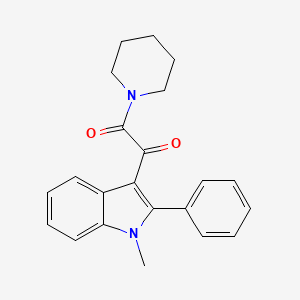
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde, followed by bromination. One common method is:
Condensation Reaction: Ortho-phenylenediamine reacts with an aldehyde in the presence of an acid catalyst to form the benzimidazole core.
Bromination: The resulting benzimidazole derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH₃) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dihydro-.
Substitution: Phenol, 2-(1H-benzimidazol-2-yl)-4,6-disubstituted-.
Applications De Recherche Scientifique
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. It may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- can be compared with other benzimidazole derivatives such as:
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro-: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological activity.
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-difluoro-:
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dimethyl-: Methyl groups instead of bromine, affecting the compound’s steric and electronic characteristics.
The uniqueness of Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- lies in its bromine atoms, which enhance its reactivity and potential for various applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
62871-29-8 |
|---|---|
Formule moléculaire |
C13H8Br2N2O |
Poids moléculaire |
368.02 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-yl)-4,6-dibromophenol |
InChI |
InChI=1S/C13H8Br2N2O/c14-7-5-8(12(18)9(15)6-7)13-16-10-3-1-2-4-11(10)17-13/h1-6,18H,(H,16,17) |
Clé InChI |
ZLUDVWPICUNDGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


